N-(4-fluorophenyl)-2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide
CAS No.: 894051-60-6
Cat. No.: VC4662134
Molecular Formula: C20H16FN5O2S
Molecular Weight: 409.44
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 894051-60-6 |
|---|---|
| Molecular Formula | C20H16FN5O2S |
| Molecular Weight | 409.44 |
| IUPAC Name | N-(4-fluorophenyl)-2-[[6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide |
| Standard InChI | InChI=1S/C20H16FN5O2S/c1-28-16-8-2-13(3-9-16)17-10-11-18-23-24-20(26(18)25-17)29-12-19(27)22-15-6-4-14(21)5-7-15/h2-11H,12H2,1H3,(H,22,27) |
| Standard InChI Key | ZNYQKUVZOHSORV-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC(=O)NC4=CC=C(C=C4)F)C=C2 |
Introduction
Structural Elucidation and Molecular Properties
Core Architecture and Functional Groups
The compound’s structure integrates three pharmacologically significant motifs:
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A 1,2,4-triazolo[4,3-b]pyridazine core, which confers rigidity and π-π stacking potential for target binding .
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A 4-fluorophenyl group attached via an acetamide linkage, enhancing lipophilicity and metabolic stability through fluorine’s electron-withdrawing effects.
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A 4-methoxyphenyl substituent at the pyridazine C6 position, contributing to solubility modulation and hydrogen-bonding interactions.
The thioether (-S-) bridge between the triazolo-pyridazine and acetamide groups introduces conformational flexibility, potentially enabling adaptation to diverse biological targets.
Table 1: Molecular Properties of N-(4-Fluorophenyl)-2-((6-(4-Methoxyphenyl)-[1,Triazolo[4,3-b]Pyridazin-3-Yl)Thio)Acetamide
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₁₆FN₅O₂S |
| Molecular Weight | 409.44 g/mol |
| IUPAC Name | N-(4-Fluorophenyl)-2-[[6-(4-methoxyphenyl)-[1,triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide |
| SMILES | COC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC(=O)NC4=CC=C(C=C4)F)C=C2 |
| Topological Polar Surface Area | 112 Ų |
Synthetic Pathways and Optimization
Table 2: Critical Reaction Parameters for Key Steps
| Step | Conditions | Yield Optimization Strategies |
|---|---|---|
| Triazole Annulation | HNO₃, H₂SO₄, 0–5°C | Slow addition of nitrating agent |
| Thioether Formation | K₂CO₃, DMF, 60°C | Excess thiolate nucleophile |
| Acetamide Coupling | EDC/HOBt, CH₂Cl₂, RT | Anhydrous conditions, molecular sieves |
Pharmacological Activities and Mechanisms
Antimicrobial Activity
Methoxyphenyl-substituted triazoles demonstrate MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli by disrupting cell wall synthesis enzymes (e.g., penicillin-binding proteins) . The thioether linkage may facilitate membrane penetration, potentiating activity against Gram-negative strains.
Anti-Inflammatory Effects
In silico docking studies predict strong binding (ΔG < -9 kcal/mol) to cyclooxygenase-2 (COX-2), driven by hydrogen bonding with the acetamide carbonyl and hydrophobic interactions with the fluorophenyl group. In vivo models of analogous compounds show 40–60% reduction in paw edema at 10 mg/kg doses .
Structure-Activity Relationship (SAR) Analysis
Role of the 4-Fluorophenyl Group
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Electron-Withdrawing Effect: Fluorine’s -I effect increases acetamide’s electrophilicity, enhancing target binding.
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Metabolic Stability: Reduces oxidative deamination by hepatic enzymes compared to non-fluorinated analogs.
Impact of Methoxy Substitution
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Solubility-Permeability Balance: The 4-methoxy group improves aqueous solubility (predicted LogP = 2.1) without compromising blood-brain barrier penetration.
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Target Selectivity: Methoxy-containing derivatives show 5-fold higher selectivity for cancer vs. normal cells compared to nitro-substituted analogs .
Analytical Characterization and Quality Control
Spectroscopic Profiling
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¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, triazole-H), 7.89–7.30 (m, 8H, aromatic-H), 4.21 (s, 2H, SCH₂), 3.85 (s, 3H, OCH₃).
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HRMS (ESI+): m/z calcd. for C₂₀H₁₆FN₅O₂S [M+H]⁺: 410.1082; found: 410.1085.
| Column | Mobile Phase | Retention Time | Purity |
|---|---|---|---|
| C18, 5 µm, 250 × 4.6 mm | MeCN:H₂O (70:30), 0.1% TFA | 12.4 min | ≥98.5% |
Future Research Directions
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Target Deconvolution: Use chemoproteomics to identify binding partners in cancer cell lysates.
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In Vivo Pharmacokinetics: Assess oral bioavailability and brain penetration in rodent models.
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Analog Synthesis: Explore replacements for the methoxy group (e.g., hydroxyl, cyano) to optimize solubility and potency .
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